Computed Lipophilicity (XLogP3) Shift vs. Amide Analog
The target urea compound exhibits a lower predicted lipophilicity (XLogP3 = 0.5) [1] compared to its closest commercially-listed amide analog, [3-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone (CAS 855338-07-7), for which the computed XLogP3 is not publicly available via an authoritative database. The observed XLogP3 of 0.5 for the urea is consistent with the increased polarity imparted by the additional NH group, predicting superior aqueous solubility [1]. This represents a class-level inference, as a direct quantitative head-to-head measurement of LogP or solubility has not been published for these two compounds.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | Ketone analog [3-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone; predicted XLogP3 not available in authoritative public sources |
| Quantified Difference | Not quantifiable without comparator data |
| Conditions | Computed property (PubChem XLogP3 3.0) |
Why This Matters
Lower lipophilicity often translates to better developability profiles, reduced off-target binding, and easier formulation, which can be a key selection criterion for fragment-library procurement.
- [1] PubChem. (2026). Compound Summary for CID 43133020, N-(3-(aminomethyl)phenyl)pyrrolidine-1-carboxamide. National Center for Biotechnology Information. View Source
